4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole
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Overview
Description
4-(2,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole is an organic compound that belongs to the class of thiadiazoles. This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom, attached to a 2,4,5-trimethoxyphenyl group. The trimethoxyphenyl group is known for its electron-rich properties, making it a valuable pharmacophore in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole typically involves the reaction of 2,4,5-trimethoxybenzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using an oxidizing agent such as iodine or bromine to yield the desired thiadiazole compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-(2,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the trimethoxyphenyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-(2,4,5-trimethoxyphenyl)-1,2,3-thiadiazole involves its interaction with various molecular targets:
Tubulin Inhibition: The compound binds to the colchicine binding site on tubulin, preventing its polymerization and disrupting microtubule formation.
Enzyme Inhibition: Inhibits enzymes such as thioredoxin reductase and histone lysine-specific demethylase 1, leading to altered cellular functions.
Pathways Involved: Affects pathways related to cell division, apoptosis, and oxidative stress.
Comparison with Similar Compounds
Similar Compounds
2,4,5-Trimethoxyphenethylamine: Shares the trimethoxyphenyl group but differs in its overall structure and biological activity.
3,4,5-Trimethoxyphenylacrylic Acid: Another compound with a trimethoxyphenyl group, used in different applications such as anticonvulsant and sedative agents.
Uniqueness
4-(2,4,5-Trimethoxyphenyl)-1,2,3-thiadiazole is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(2,4,5-trimethoxyphenyl)thiadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3S/c1-14-9-5-11(16-3)10(15-2)4-7(9)8-6-17-13-12-8/h4-6H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHSRDLALOAEGLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=CSN=N2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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